Allotetrahydrocortisone (allo-THE), also known as 3α,17α,21-Trihydroxy-5α-pregnane-11,20-dione, is a steroid hormone. It is a metabolite of cortisol, generated through a series of enzymatic reactions within the body. Specifically, it is formed via the reduction of cortisone, itself a metabolite of cortisol, by the enzyme 3α-hydroxysteroid dehydrogenase. Allotetrahydrocortisone is primarily investigated for its role in understanding steroid metabolism and its implications in various physiological and pathological conditions. [, ]
Allotetrahydrocortisone is classified as a glucocorticoid, which is a type of steroid hormone produced in the adrenal cortex. It is a metabolite of cortisol and is involved in various physiological processes including metabolism and immune response regulation. The compound is also known by its chemical name, 5α-tetrahydrocortisol, and has been identified in human urine as one of the metabolites of cortisol .
The synthesis of allotetrahydrocortisone can be achieved through various methods, primarily involving the reduction of cortisol. One notable method includes the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert cortisol into its tetrahydro derivatives. The following steps summarize a common synthetic pathway:
For instance, one study describes the synthesis involving chromatographic purification steps that include various solvent systems to achieve high purity levels .
Allotetrahydrocortisone has a molecular formula of C21H30O5 and a molecular weight of approximately 346.47 g/mol. Its structure features four fused rings characteristic of steroid compounds, with specific functional groups that include hydroxyl (-OH) groups at positions 11 and 17. The stereochemistry around these centers plays a crucial role in its biological activity.
Allotetrahydrocortisone participates in several chemical reactions that are crucial for its metabolic pathways. Notably:
These reactions are essential for regulating glucocorticoid levels within the body and influencing their pharmacological effects .
The mechanism of action for allotetrahydrocortisone primarily involves its interaction with glucocorticoid receptors located in various tissues. Upon binding to these receptors, it modulates gene expression that regulates metabolism, immune response, and inflammation.
Allotetrahydrocortisone exhibits several physical and chemical properties that are critical for its function:
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion within biological systems .
Allotetrahydrocortisone has significant applications in both clinical and research settings:
Allotetrahydrocortisone (3α,17α,21-trihydroxy-5α-pregnan-11,20-dione; allo-THE) is a saturated metabolite of cortisone distinguished by its stereospecific A-ring reduction. Its 5α-conformation positions the hydrogen atom at C5 in a trans orientation relative to the C19 methyl group, creating a planar A-ring structure. This contrasts with tetrahydrocortisone (THE), the 5β-reduced isomer, where the C5 hydrogen adopts a cis configuration, resulting in a bent A-ring [3] [7].
Table 1: Structural Characteristics of Cortisone Metabolites
Compound | Reduction Type | C5 Configuration | A-Ring Geometry | Molecular Formula |
---|---|---|---|---|
Allotetrahydrocortisone (allo-THE) | 5α | α (trans) | Planar | C₂₁H₃₂O₅ |
Tetrahydrocortisone (THE) | 5β | β (cis) | Bent | C₂₁H₃₂O₅ |
Cortisone | None | Δ⁴ bond | Unsaturated | C₂₁H₂₈O₅ |
This stereochemical divergence influences molecular rigidity and solvent interactions, though both isomers share identical functional groups at positions 3 (ketone), 11 (ketone), 17 (α-hydroxyacetyl side chain), and 20 (ketone). The structural distinction is biologically significant as 5α-reductases (SRD5A1) and 5β-reductases (AKR1D1) selectively generate allo-THE and THE, respectively [5] [7].
Allo-THE derives from cortisone through a sequential enzymatic pathway:
The generation of allo-THE is governed by a tiered enzymatic cascade:
Table 2: Enzymes Regulating allo-THE Biosynthesis
Enzyme | Gene | Cofactor | Primary Site | Function in allo-THE Pathway |
---|---|---|---|---|
11β-HSD2 | HSD11B2 | NAD⁺ | Kidney, Colon | Cortisol → Cortisone |
5α-Reductase Type 1 | SRD5A1 | NADPH | Liver | Cortisone → 5α-Dihydrocortisone |
3α-HSD (AKR1C) | AKR1C1-4 | NADPH | Liver | 5α-Dihydrocortisone → allo-THE |
Allo-THE functions as a terminal metabolite in glucocorticoid inactivation. Key aspects include:
Table 3: Urinary Metabolite Ratios in Glucocorticoid Assessment
Ratio | Enzymatic Interpretation | Clinical Association | Reference Range |
---|---|---|---|
(THF + allo-THF)/(THE + allo-THE) | 11β-HSD2 activity | ↑ in AME, hypertension | 0.7–1.3 |
allo-THE/THE | 5α-Reductase vs. 5β-Reductase activity | ↑ in obesity, hypertension | 0.1–0.3 |
allo-THE + THE | Total cortisone production | ↑ in Cushing’s, stress | 1.0–3.5 mg/day |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: